molecular formula C12H8ClN3 B3283896 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 77493-88-0

7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3283896
CAS No.: 77493-88-0
M. Wt: 229.66 g/mol
InChI Key: UMBKLZMBPAYZDV-UHFFFAOYSA-N
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Description

7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. It is known for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavones with 3-aminopyrazole under specific conditions. For instance, 5,6-diarylpyrazolo[1,5-a]pyrimidines can be synthesized via microwave irradiation, while 6,7-diarylpyrazolo[1,5-a]pyrimidines are prepared using conventional heating methods .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable microwave-assisted synthesis or conventional heating techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

  • 6-Chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
  • 5-Chloromethyl-7-hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine

Comparison: 7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

7-chloro-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBKLZMBPAYZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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